molecular formula C14H18N2O5 B6325927 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) CAS No. 25548-16-7

3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)

Cat. No. B6325927
CAS RN: 25548-16-7
M. Wt: 294.30 g/mol
InChI Key: IAOZJIPTCAWIRG-UHFFFAOYSA-N
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Description

3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) is 294.12157168 g/mol and the complexity rating of the compound is 380. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemistry

This compound could have applications in the field of biochemistry . While the specific uses are not detailed, it’s possible that it could be used in the study of biochemical reactions or processes.

Enzymology

The compound might be used in enzymology, the study of enzymes . It could potentially be used to understand how enzymes work, or it could be used in the development of new enzymes.

Agrochemical Industry

In the agrochemical industry, this compound could be used in the development of herbicides and fungicides . It might also be used as a plant growth regulator .

Asymmetric Synthesis

This compound could have an important utility in asymmetric synthesis , a method used in the field of organic chemistry to create asymmetric, or chiral, molecules.

Free Radical Reactions

While not directly mentioned in relation to this compound, the mention of a similar compound in a discussion of free radical reactions suggests that it might have applications in this area of chemistry.

properties

IUPAC Name

3-amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274359, DTXSID80860285
Record name Methyl alpha-aspartylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_20629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22839-47-0, 25548-16-7
Record name L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl alpha-aspartylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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